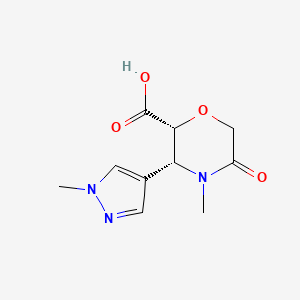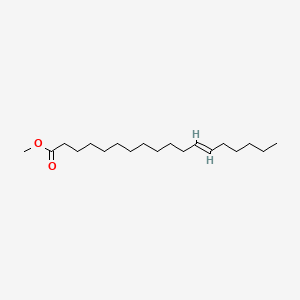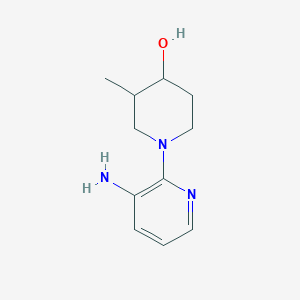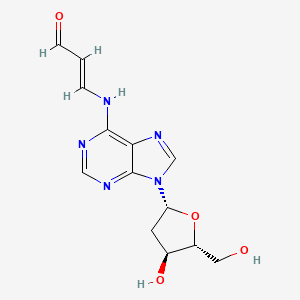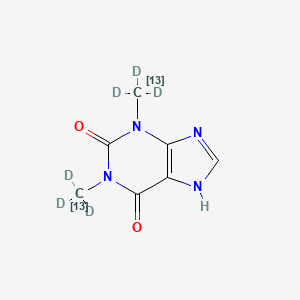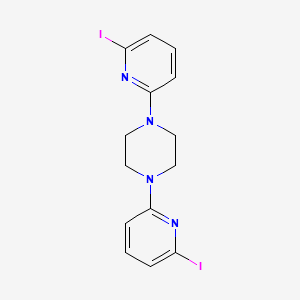![molecular formula C9H3F6NO2 B13434316 1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)
1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] is a chemical compound with the molecular formula C9H3F6NO2 and a molecular weight of 271.116 g/mol . This compound is characterized by the presence of two trifluoroethanone groups attached to a pyridine ring, making it a unique and valuable compound in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] can be synthesized through the ligand substitution and reduction reactions of dialkylcobalt bis(pyridine) complexes. The preparation involves the use of 2,6-pyridinediketimine cobalt(I) and cobalt(II) alkylated species. Additionally, it can be prepared by the enantioselective addition of diethylzinc to aldehydes using pyridinemethanols as chiral ligands.
Industrial Production Methods
化学反应分析
Types of Reactions
1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Ligand substitution reactions are common, where the trifluoroethanone groups can be replaced with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include dialkylcobalt bis(pyridine) complexes, diethylzinc, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
科学研究应用
1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] has several scientific research applications, including:
Chemistry: Used in the synthesis of chiral ligands for enantioselective reactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the preparation of specialized materials and catalysts.
作用机制
The mechanism of action of 1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] involves its ability to act as a ligand in coordination chemistry. It can form stable complexes with various metal ions, influencing their reactivity and stability. The molecular targets and pathways involved include the coordination sites on metal ions and the specific interactions between the compound and the metal centers.
相似化合物的比较
Similar Compounds
1,1’-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide: This compound has a similar pyridine-based structure but with different substituents.
2,6-Bis(3-methylimidazol-3-ium-1-yl)pyridine: Another similar compound with imidazolium groups instead of trifluoroethanone groups.
Uniqueness
1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] is unique due to the presence of trifluoroethanone groups, which impart distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions and its use in enantioselective synthesis make it a valuable compound in various scientific research applications.
属性
分子式 |
C9H3F6NO2 |
|---|---|
分子量 |
271.12 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-[6-(2,2,2-trifluoroacetyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H3F6NO2/c10-8(11,12)6(17)4-2-1-3-5(16-4)7(18)9(13,14)15/h1-3H |
InChI 键 |
APGWCIWYSVWTQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)

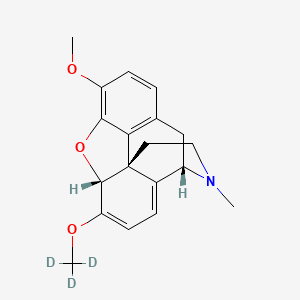

![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)
